3-Ethynyl-5-hydroxybenzaldehyde
Description
3-Ethynyl-5-hydroxybenzaldehyde is an aromatic aldehyde featuring an ethynyl (C≡CH) group at the 3-position and a hydroxyl (-OH) group at the 5-position. These substituents likely influence its physicochemical properties, such as solubility, stability, and electrophilicity, making it a candidate for applications in organic synthesis, particularly in click chemistry or cross-coupling reactions.
Properties
Molecular Formula |
C9H6O2 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-ethynyl-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H6O2/c1-2-7-3-8(6-10)5-9(11)4-7/h1,3-6,11H |
InChI Key |
PKGBFIKVKOITDL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Reactivity :
- The ethynyl group in this compound confers reactivity toward click chemistry (e.g., Huisgen cycloaddition), similar to 3-Ethynylbenzaldehyde . However, the additional hydroxyl group may moderate this reactivity by increasing polarity.
- Methoxy and ethoxy substituents (e.g., in 3-Hydroxy-5-methoxybenzaldehyde and 3-Ethoxy-5-hydroxybenzaldehyde) donate electron density, stabilizing the aldehyde group and reducing electrophilicity compared to ethynyl derivatives .
Solubility and Polarity :
- Hydroxyl groups enhance water solubility via H-bonding, as seen in 3-Ethoxy-5-hydroxybenzaldehyde (96% purity, likely soluble in polar solvents) . The ethynyl group, being hydrophobic, may reduce this effect in this compound.
Safety and Handling :
- Aldehydes with reactive substituents (e.g., ethynyl) require stringent safety measures. For 3-Ethynylbenzaldehyde, personal protective equipment (PPE) such as face shields and safety glasses is mandated . Similar precautions would apply to this compound, with added care for hydroxyl-related toxicity.
Synthetic Utility :
- Ethynyl-substituted aldehydes are valuable in synthesizing conjugated polymers or pharmaceuticals, whereas methoxy/ethoxy analogs are more suited for stabilizing intermediates in multistep reactions .
Research Findings and Limitations
- Gaps in Data : Direct experimental data on this compound are absent in the provided evidence. Properties are inferred from analogs.
- Structural Trends : Electron-withdrawing groups (e.g., ethynyl, chloro) increase aldehyde reactivity, while electron-donating groups (e.g., methoxy) enhance stability .
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